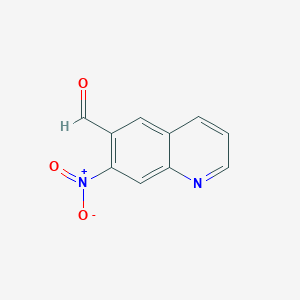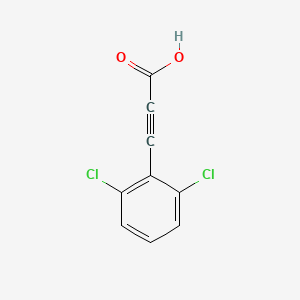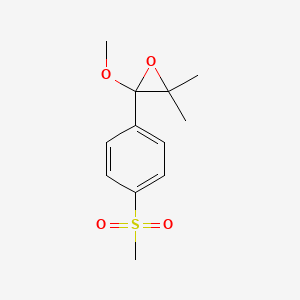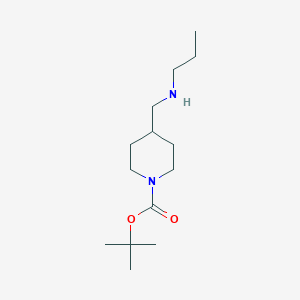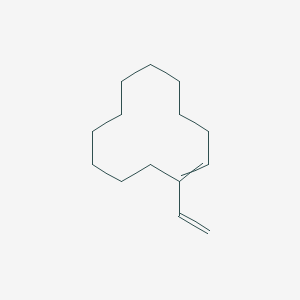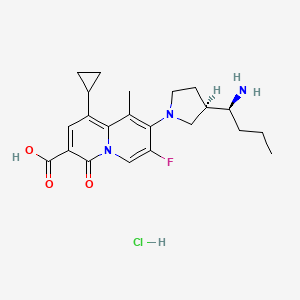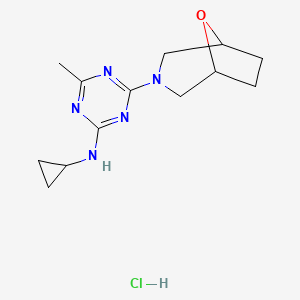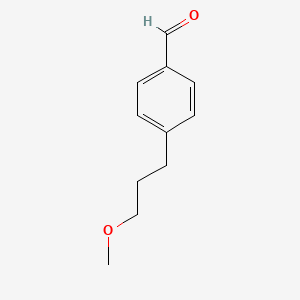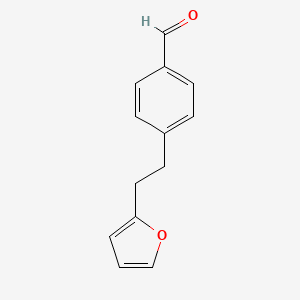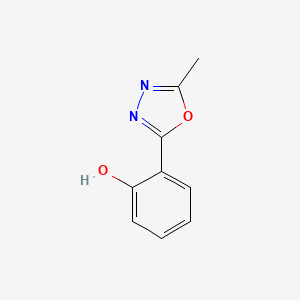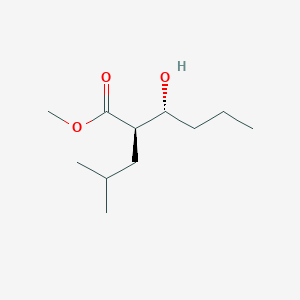![molecular formula C15H18N2O3 B8392144 N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine](/img/structure/B8392144.png)
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine can undergo various chemical reactions, including:
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atom in the ring.
Common Reagents and Conditions
Deprotection: Common reagents include TFA in dichloromethane or HCl in methanol.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Deprotection: Removal of the Boc group yields the free amine, 1-[2-(4-oxazolyl)phenyl]methanamine.
Substitution: Depending on the substituent introduced, various substituted oxazole derivatives can be formed.
Scientific Research Applications
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The oxazole ring and the amine group can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-[2-(4-imidazolyl)phenyl]methanamine: Similar structure but contains an imidazole ring instead of an oxazole ring.
N-Boc-1-[2-(4-thiazolyl)phenyl]methanamine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to imidazole or thiazole rings. This can affect the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-[[2-(1,3-oxazol-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)16-8-11-6-4-5-7-12(11)13-9-19-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
InChI Key |
OOMAMVXHGKLHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=COC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
